N-(2-chlorophenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N-(2-chlorophenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylphenyl group, and a methylsulfonyl group attached to a glycinamide backbone. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Glycinamide Backbone: This step involves the reaction of glycine with an appropriate amine to form the glycinamide backbone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the glycinamide backbone.
Addition of the Ethylphenyl Group: The ethylphenyl group is added via a Friedel-Crafts alkylation reaction, where an ethyl group is introduced to the aromatic ring.
Attachment of the Methylsulfonyl Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially leading to the formation of phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-(2-chlorophenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are exploring its use as a lead compound in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- N-(2-bromophenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- N-(2-chlorophenyl)-N~2~-(4-ethylphenyl)-N~2~-(ethylsulfonyl)glycinamide
Uniqueness: N-(2-chlorophenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide stands out due to its specific combination of functional groups, which confer unique chemical and physical properties
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-ethyl-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-3-13-8-10-14(11-9-13)20(24(2,22)23)12-17(21)19-16-7-5-4-6-15(16)18/h4-11H,3,12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOVJBXGGUYWJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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